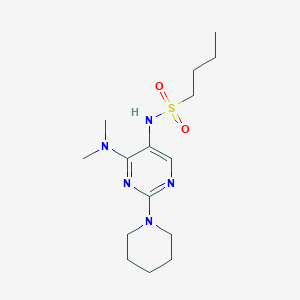![molecular formula C24H24FN7O B2508974 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 920386-45-4](/img/structure/B2508974.png)
1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one is a chemical entity that likely shares structural and functional characteristics with the triazolopyrimidine class of compounds. These compounds have been studied for their potential as anticancer agents and inhibitors of specific enzymes like phosphatidylinositol 3-kinase (PI3K) . The presence of a fluorophenyl group and a triazolopyrimidine core suggests that this compound may interact with biological targets in a manner similar to those described in the literature.
Synthesis Analysis
The synthesis of related triazolopyrimidines typically involves the treatment of a chloro-substituted triazolopyrimidine with various nucleophiles such as alcohols, thiols, or alkylamines to yield the final compounds . The structure-activity relationship (SAR) studies indicate that specific substituents on the triazolopyrimidine core and the phenyl ring are crucial for optimal activity, particularly in the context of anticancer properties .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines, as determined by X-ray diffraction, reveals that the fused rings of the benzo-furo-triazolopyrimidine system are nearly coplanar . This planarity could be significant for the interaction of the compound with its biological targets. The crystal packing is stabilized by weak intermolecular hydrogen bonds and π-π interactions, which could also influence the compound's bioavailability and reactivity .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of triazolopyrimidines can be inferred. These compounds may undergo further functionalization through reactions with nucleophiles, and their interactions with biological macromolecules could be mediated by the presence of electron-withdrawing or electron-donating groups that affect the electronic properties of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The coplanarity of the fused ring system and the presence of fluorine atoms contribute to the molecule's lipophilicity and may affect its solubility and stability. The weak intermolecular forces observed in the crystal structure suggest that the compound may have a moderate melting point and could form stable solid-state structures . The SAR studies indicate that the presence of specific substituents is necessary for high potency, suggesting that minor modifications to the molecule can significantly alter its biological activity .
Wissenschaftliche Forschungsanwendungen
Antagonist Activity in Neuroscience Research
- 5-HT2 Antagonist Activity : Compounds structurally related to 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one have been synthesized and demonstrated potent 5-HT2 antagonist activity, which exceeds that of known antagonists like ritanserin. This antagonist activity does not extend to alpha 1 receptors, indicating specific neurotransmitter receptor interactions (Watanabe et al., 1992).
Potential in Antihypertensive Therapy
- Antihypertensive Agents : Related 1,2,4-triazolol[1,5-alpha]pyrimidines, which include modifications like morpholine, piperidine, or piperazine moieties, have shown promise as antihypertensive agents. Their structure and synthesis are closely linked to the compound , providing insights into potential therapeutic applications (Bayomi et al., 1999).
Antimicrobial Research
- Antimicrobial Activities : Derivatives of 1,2,4-triazol-3-one, which bear similarities to the compound , have been synthesized and found to possess good or moderate activities against bacterial strains, except for certain fungi. This points towards potential antimicrobial applications (Demirbaş et al., 2010).
Anti-Cancer Research
- Anti-Bone Cancer Activity : A heterocyclic compound structurally related to the query compound has been synthesized and evaluated for its anticancer activities against human bone cancer cell lines. This suggests potential applications in oncological research (Lv et al., 2019).
Molecular Docking and Structural Analysis
- Molecular Docking and Structural Studies : Compounds structurally related to the query compound have been synthesized and undergone molecular docking studies, indicating their potential in aiding the understanding of molecular interactions and drug design (Balaraju et al., 2019).
Wirkmechanismus
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
This compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 leads to changes in the methylation status of lysine residues, which can affect various biochemical pathways. This can lead to the inhibition of cancer proliferation and migration .
Pharmacokinetics
The compound has been shown to have significant inhibitory effects on lsd1 in mgc-803 cells , suggesting that it may have suitable bioavailability.
Result of Action
When MGC-803 cells are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound may have potential therapeutic effects in the context of certain cancers.
Eigenschaften
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c25-19-9-11-20(12-10-19)32-24-22(28-29-32)23(26-17-27-24)31-15-13-30(14-16-31)21(33)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-12,17H,4,7-8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDMGGPFNSLABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)
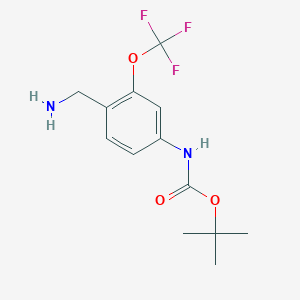
![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)
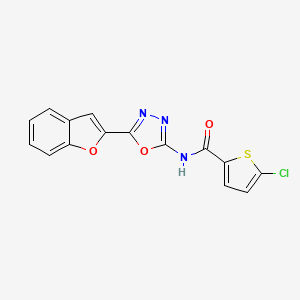
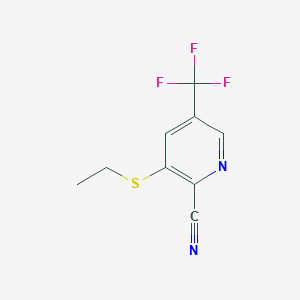

![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)
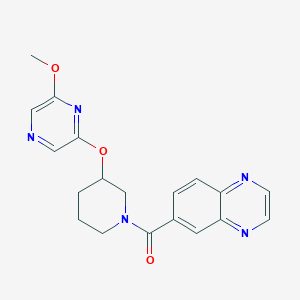
![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)

![2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid](/img/structure/B2508907.png)
![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)
![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2508912.png)
